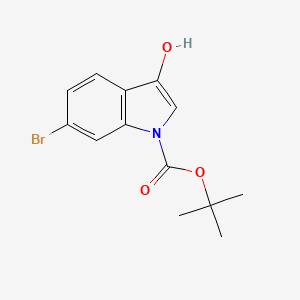
1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Overview
Description
1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a 1,1-dimethylethyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the bromination of indole derivatives, followed by esterification and hydroxylation reactions. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromoindole is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the 1,1-dimethylethyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated into the industrial process to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of a carbonyl group at the 3rd position
Reduction: Replacement of the bromine atom with a hydrogen atom
Substitution: Introduction of various functional groups in place of the bromine atom
Scientific Research Applications
1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors that recognize indole derivatives, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
6-Bromoindole: Lacks the hydroxyl and ester groups, making it less versatile in chemical reactions.
1H-Indole-3-carboxylic acid: Contains a carboxylic acid group instead of the ester, affecting its solubility and reactivity.
5-Bromo-1H-indole-3-carboxylic acid: Similar structure but with the bromine atom at the 5th position, leading to different chemical properties.
Uniqueness: The presence of the bromine atom, hydroxyl group, and ester group allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 6-bromo-3-hydroxyindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-5-4-8(14)6-10(9)15/h4-7,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDNWXJGVXSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149570 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318104-15-2 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1318104-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



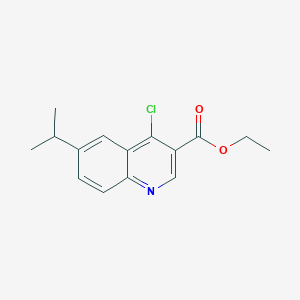
![3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B3231285.png)

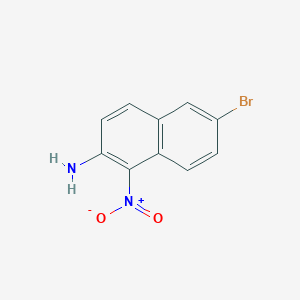
![[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-](/img/structure/B3231301.png)

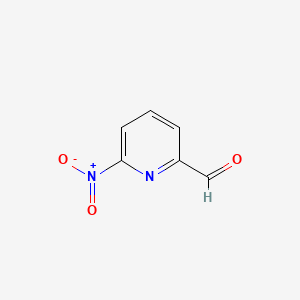



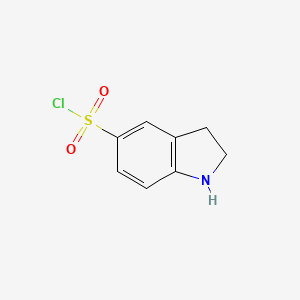
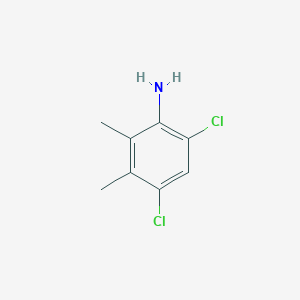
![2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3231366.png)
